Aureobasidin G

Antifungal Spectrum Cryptococcus neoformans IPC Synthase Inhibition

Aureobasidin G is a cyclic depsipeptide antifungal antibiotic produced by the black yeast-like fungus Aureobasidium pullulans R106. It belongs to the broader aureobasidin class, which comprises eight amino acid residues and one hydroxy acid, and exerts antifungal activity via specific inhibition of fungal inositol phosphorylceramide (IPC) synthase, a critical enzyme in sphingolipid biosynthesis.

Molecular Formula C60H92N8O10
Molecular Weight 1085.4 g/mol
CAS No. 127757-31-7
Cat. No. B12706810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureobasidin G
CAS127757-31-7
Molecular FormulaC60H92N8O10
Molecular Weight1085.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)C)C)CC(C)C)C(C)C)C
InChIInChI=1S/C60H92N8O10/c1-17-39(11)47-58(75)65(14)48(36(5)6)53(70)61-43(32-35(3)4)56(73)67(16)50(38(9)10)60(77)78-51(40(12)18-2)59(76)66(15)49(37(7)8)54(71)62-44(33-41-26-21-19-22-27-41)55(72)64(13)46(34-42-28-23-20-24-29-42)57(74)68-31-25-30-45(68)52(69)63-47/h19-24,26-29,35-40,43-51H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69)
InChIKeyAWEWXWTYLIFPQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aureobasidin G for Antifungal Research Procurement: Core Characteristics and Differentiation from Aureobasidin A


Aureobasidin G is a cyclic depsipeptide antifungal antibiotic produced by the black yeast-like fungus Aureobasidium pullulans R106. It belongs to the broader aureobasidin class, which comprises eight amino acid residues and one hydroxy acid, and exerts antifungal activity via specific inhibition of fungal inositol phosphorylceramide (IPC) synthase, a critical enzyme in sphingolipid biosynthesis [1]. Among the five newer aureobasidins discovered (designated S1, S2a, S2b, S3, S4), Aureobasidin G corresponds to S2b and is distinguished by the presence of a hydroxylated 2-hydroxy-3-methylpentanoic acid (Hmp) moiety, conferring greater hydrophilicity than parental aureobasidin A (AbA) [2]. This property, together with a meaningfully expanded antifungal spectrum, makes simple substitution with AbA structurally and functionally unjustified when Cryptococcus coverage is required.

1
Cyclic depsipeptide IPC synthase inhibitor from Aureobasidium pullulans R106
2
Hydroxylated Hmp moiety – higher hydrophilicity vs. Aureobasidin A
Shorter RP-HPLC retention; may ease aqueous formulation
3
Expanded antifungal spectrum – reported activity against Cryptococcus neoformans
Not observed for Aureobasidin A in parallel assays

Why Aureobasidin A Cannot Simply Replace Aureobasidin G in Cryptococcus-Relevant Research


The aureobasidins are not freely interchangeable because subtle structural variations—particularly hydroxylation of the Hmp hydroxy acid—dictate profound differences in antifungal spectrum. Aureobasidin A, the most extensively studied member, lacks meaningful activity against Cryptococcus neoformans (MIC typically >25 µg/mL), whereas Aureobasidin G (S2b) is highly active against this clinically relevant encapsulated yeast [1]. This split in cryptococcal liability versus susceptibility is directly linked to the presence of a hydroxylated Hmp residue in S2b, which is absent in AbA. Consequently, employing AbA as a generic surrogate for Aureobasidin G in experiments or in vitro susceptibility panels that involve Cryptococcus would mask the true antimicrobial potential of this class and could lead to erroneous conclusions about target engagement or therapeutic spectrum.

Differentiator
Aureobasidin G (S2b)
Aureobasidin A (AbA)
Anti-Cryptococcus activity
Reported active; growth inhibition in standard agar dilution assays
No meaningful inhibition observed under identical conditions
Hydrophilicity profile
Higher hydrophilicity (shorter C18 RP‑HPLC retention)
More lipophilic; longer retention
Spectrum fit for dual‑genus panels
Covers Candida and Cryptococcus; single‑compound screening possible
Restricted to Candida spp.; masks IPC synthase vulnerability in Cryptococcus

Quantitative Differentiation Guide for Aureobasidin G Procurement and Selection


Expanded Anti-Cryptococcal Activity Versus Aureobasidin A

In the seminal characterization of new aureobasidins, Aureobasidin G (S2b) demonstrated potent in vitro activity against Cryptococcus neoformans, a spectrum not shared by the parental compound Aureobasidin A (AbA). AbA exhibited no inhibition of C. neoformans growth at concentrations ≥25 µg/mL, whereas S2b produced large growth‑inhibition zones and MIC values in the low µg/mL range against the same organism [1]. The differential activity is attributed to the hydroxylated hydroxy acid at position 1 of S2b, which alters target‑site complementarity within the IPC synthase complex.

Anti‑Cryptococcus Activity
Head‑to‑head
≥15× lower MIC reported for Aureobasidin G vs. Aureobasidin A
Enables Cryptococcus IPC synthase inhibition studies; AbA ineffective
C. neoformans TIMM 0354; Sabouraud‑dextrose agar dilution; ethanol 5%
Antifungal Spectrum Cryptococcus neoformans IPC Synthase Inhibition

Significantly Elevated Hydrophilicity Facilitating Aqueous Formulation

Aureobasidin G (S2b) exhibits higher hydrophilicity than the canonical aureobasidins A–R, as evidenced by its shorter retention time on reversed‑phase HPLC (C18 column). This property is a direct consequence of the hydroxylated Hmp residue at position 1 [1]. In practical terms, the increased polarity translates into improved solubility in aqueous‑organic solvent mixtures commonly used for in vitro assays and can simplify the preparation of stock solutions without resorting to high percentages of organic co‑solvents that might otherwise perturb fungal growth or introduce vehicle‑related artefacts.

Hydrophilicity (RP‑HPLC)
Cross‑study comparable
Shorter retention time on C18 column vs. AbA
Higher polarity may simplify aqueous‑compatible formulation preparation
Capcell Pak C18; acetonitrile/water isocratic; UV detection
Physicochemical Properties Hydrophilicity Reversed-Phase HPLC

Retained Potency Against Candida albicans Despite Structural Modification

Hydroxylation of Hmp in Aureobasidin G (S2b) caused only a modest attenuation of anti‑Candida activity relative to AbA, while unlocking anti‑Cryptococcal activity. Head‑to‑head agar‑dilution MIC data show that S2b retains single‑digit µg/mL potency against multiple C. albicans strains (TIMM 0136, 0171, 1768) and C. glabrata, with values typically 2‑ to 4‑fold higher than those of AbA [1]. This marginal reduction in potency is an acceptable trade‑off for the substantial gain in spectrum.

Candida Potency Retention
Head‑to‑head
MIC 0.2–0.8 µg/mL against C. albicans (2–4× shift vs. AbA); retained sub‑µg/mL range
Supports Candida screening utility with expanded spectrum
Strains TIMM 0136, 0171, 1768; agar dilution 48 h; 27°C
Candida albicans Antifungal Potency Structure–Activity Relationship

Prioritized Application Scenarios for Aureobasidin G Based on Verified Differentiation


Dual‑Genus Antifungal Screening Panels Requiring Concurrent Candida and Cryptococcus Profiling

When designing in vitro susceptibility panels that must report meaningful MIC values for both Candida spp. (C. albicans, C. glabrata) and Cryptococcus neoformans, Aureobasidin G is the preferred aureobasidin compound. Unlike Aureobasidin A, which shows MIC > 25 µg/mL against C. neoformans and thus fails to inform on IPC synthase vulnerability in this pathogen, Aureobasidin G delivers quantifiable inhibition across both genera, eliminating the need to run separate compounds for each yeast group [1][2].

Aqueous‑Compatible Formulation Development for Topical or Ocular Antifungal Candidates

The elevated hydrophilicity of Aureobasidin G, confirmed by its shorter reversed‑phase HPLC retention time relative to AbA, makes it a superior starting point for formulation efforts that require aqueous solubility—such as topical ophthalmic solutions or intraocular injections. Reducing reliance on organic co‑solvents can diminish vehicle‑induced cytotoxicity in ex‑vivo corneal or 3D‑tissue infection models, a factor already noted as a differentiating advantage for hydroxylated aureobasidin analogues in recent literature [1][3].

Mechanistic Studies of IPC Synthase in Cryptococcus Species

For laboratories investigating the IPC synthase complex in C. neoformans—where the validated tool compound AbA is effectively inactive—Aureobasidin G provides a functional probe. The compound’s hydroxylated Hmp residue is hypothesized to facilitate binding to a Cryptococcus‑specific conformation of the Aur1/Kei1 enzyme complex, making it the only commercially referenced aureobasidin that can elicit robust target engagement in this organism at pharmacologically achievable concentrations [1].

Application
Selection Property
Validation Focus
Dual‑genus antifungal screening panels
Reported anti‑Cryptococcus activity alongside Candida coverage
MIC determination against C. neoformans and Candida spp. in parallel
Aqueous‑compatible formulation development
Higher hydrophilicity (shorter RP‑HPLC retention)
Solubility in aqueous‑organic vehicles; vehicle‑cytotoxicity screening
Mechanistic IPC synthase studies in Cryptococcus
Cryptococcus‑active IPC synthase inhibitor
Target engagement (growth inhibition, genetic complementation) in C. neoformans
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